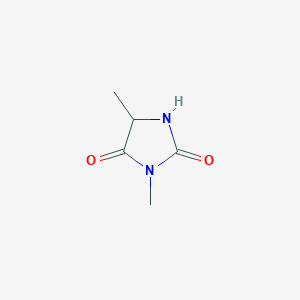

3,5-Dimethyl-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

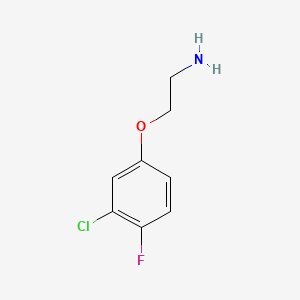

3,5-Dimethyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C5H8N2O2 . It is structurally related to imidazolidine and is a cyclic derivative of urea .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms, two carbon atoms, and an oxygen atom . The molecular weight is 128.13 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its InChI code is 1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) .Wissenschaftliche Forschungsanwendungen

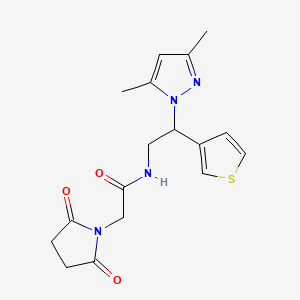

Synthesis and Pharmaceutical Applications

3,5-Dimethyl-2,4-imidazolidinedione, a derivative of imidazolidinediones, has been utilized in various synthetic procedures. For example, it was synthesized through the base-catalyzed cyclization of propargylureas, demonstrating its versatility in obtaining compounds with tertiary groups substituted on ring-nitrogen number 3 (Chiu, Keifer, & Timberlake, 1979). This derivative was found to have a moderate level of activity in controlling petit mal epileptic seizures in mice, highlighting its potential pharmaceutical application.

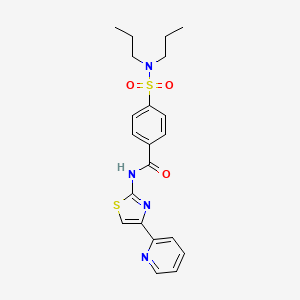

Anti-androgenic Properties

RU 23908, a compound containing this compound, exhibits potent peripheral and central anti-androgen activity. It inhibits androgen-induced prostate weight increase and alters androgen-dependent gonadotrophin feedback, causing an increase in LH and testosterone. This mechanism is comparable to that of steroid anti-androgens (Raynaud et al., 1979).

Synthesis of 4H-Imidazoles

Reactions involving this compound have led to the synthesis of 4H-imidazoles, an important class of heterocyclic compounds. These reactions are significant in the field of medicinal chemistry for the creation of various biologically active molecules (Mukherjee-Müller et al., 1979).

Ring Transformation in Chemical Synthesis

The compound has been involved in ring transformation processes, converting imidazolidine-2,4-diones to 4H-imidazoles. This process exemplifies the flexibility of this compound in synthetic chemistry (Schläpfer-Dähler et al., 1992).

Antidepressant Activity

A derivative of this compound, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, has been synthesized and tested for its antidepressant activity. It demonstrated potential antidepressant effects in mice, indicating its relevance in the development of new antidepressant drugs (Wessels, Schwan, & Pong, 1980).

Formation of Imidazole Systems

This compound is also involved in the formation of imidazole systems in chemical reactions, contributing to the diversity of synthetic pathways for creating imidazole-based compounds (Eremeev et al., 1980).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJZFXWWQURWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)